

Comparative Guide: Commercial Sources of High-Purity (3-Bromoquinolin-6-yl)methanamine HCl

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Compound of Interest

Compound Name: (3-bromoquinolin-6-yl)methanamine HCl

Cat. No.: B14042601

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Executive Summary

(3-Bromoquinolin-6-yl)methanamine hydrochloride [CAS: 1268261-09-1] is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and myeloperoxidase (MPO) modulators. Its dual functionality—the primary amine for coupling and the aryl bromide for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig)—makes its purity paramount.

The Critical Finding: Commercial sources differ significantly in salt stoichiometry (mono- vs. dihydrochloride) and impurity profiles derived from the synthesis route (nitrile reduction vs. methyl functionalization). A failure to account for the specific salt form can lead to a 19% error in stoichiometry during reaction setup, causing lower yields in subsequent amide couplings.

Technical Profile & Critical Quality Attributes (CQAs)

Before comparing vendors, one must establish the "Gold Standard" specifications required for reliable SAR (Structure-Activity Relationship) generation.

Property	Specification	Criticality
Free Base MW	237.09 g/mol	Reference value.
Salt Form	Dihydrochloride (2HCl) vs. Monohydrochloride (HCl)	High: 2HCl MW = 310.02; HCl MW = 273.55. Molar calculation error if undefined.
Appearance	White to off-white hygroscopic solid	Med: Yellowing indicates oxidation or free-base liberation.
HPLC Purity	>97.0% (254 nm)	High: Isomeric impurities (e.g., 2-bromo or 4-bromo isomers) are difficult to remove later.
Key Impurity	Dimer (Secondary Amine)	High: Originates from nitrile reduction; acts as a chain terminator in couplings.

Vendor Landscape Analysis

We categorize suppliers into three tiers based on their manufacturing control and data transparency.

Tier 1: Premium / Analytical Grade (e.g., Sigma-Aldrich/Merck, Fluorochem)

- Profile: High cost, low batch-to-batch variation, comprehensive CoAs.
- Data Transparency: Often provide trace metal analysis and specific salt stoichiometry.
- Best For: Late-stage lead optimization, biological reference standards.
- Salt Form: Typically Dihydrochloride (stable form).

Tier 2: Synthetic Specialists (e.g., Enamine, Combi-Blocks, BLD Pharm)

- Profile: Moderate cost, vast inventory. These vendors often synthesize the compound on-demand or hold "building block" grade stock.
- Data Transparency: Standard H-NMR and LCMS. Salt stoichiometry may vary between batches (check CoA carefully).
- Best For: HTS library synthesis, early SAR exploration.
- Salt Form: Mixed. BLD Pharm explicitly lists Dihydrochloride [1], while others may supply the monohydrochloride or mixtures.

Tier 3: Aggregators / Bulk Sourcing

- Profile: Lowest price, variable lead times. Sourcing from opaque labs.
- Risk: High probability of "Dimer" impurity (0.5–2.0%) and residual solvents.

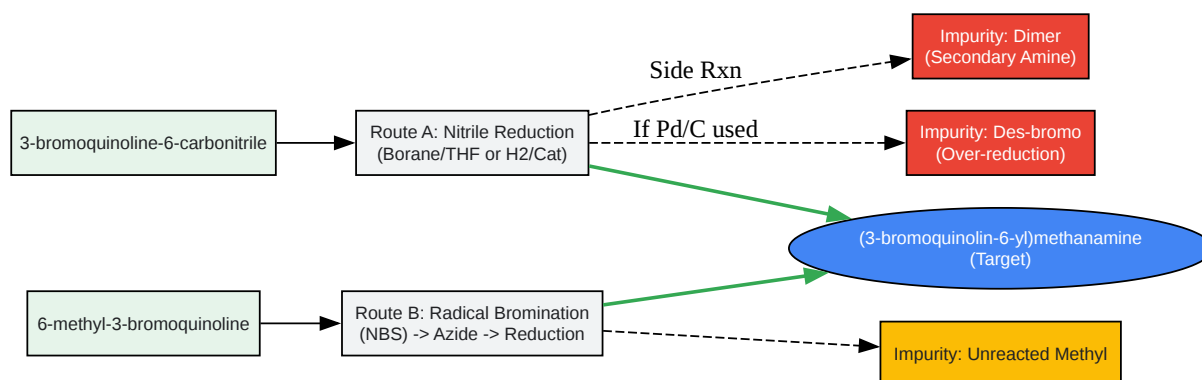
Comparative Specification Table

Feature	Tier 1 (Premium)	Tier 2 (Specialist)	Tier 3 (Aggregator)
Purity (HPLC)	≥98.5%	≥95% - 97%	"Reported" ≥95%
Salt Stoichiometry	Explicitly defined (usually 2HCl)	Often ambiguous (check CoA)	Variable
"Dimer" Impurity	<0.1%	<0.5%	Unknown
Hygroscopicity	Packaged under Argon	Standard packaging	Standard packaging
Cost (Est. 1g)	\$400 - \$600	\$150 - \$250	<\$100

Synthesis-Driven Impurity Analysis

Understanding the synthesis allows you to predict impurities that standard QC might miss. The two dominant routes are Nitrile Reduction (Route A) and Methyl Functionalization (Route B).

Visualizing the Impurity Origins (DOT Diagram)



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Caption: Synthesis pathways determining the impurity profile. Route A is most common for commercial scale but risks dimer formation.

- The "Dimer" Risk: In Route A, the intermediate imine can react with the product amine to form a secondary amine dimer. This impurity competes in amide couplings, lowering yield and complicating purification.
- The "Des-bromo" Risk: If catalytic hydrogenation is used to reduce the nitrile, the C-Br bond at position 3 is labile and may be cleaved (dehalogenation), yielding quinolin-6-ylmethanamine. This is a silent killer in SAR, as it removes the handle for future cross-coupling.

Experimental Validation Protocols

Do not rely solely on the Vendor CoA. Use this self-validating system to qualify the material upon receipt.

Protocol 1: Salt Stoichiometry Determination (Gravimetric)

Why: To ensure your molar calculations for subsequent reactions are accurate.

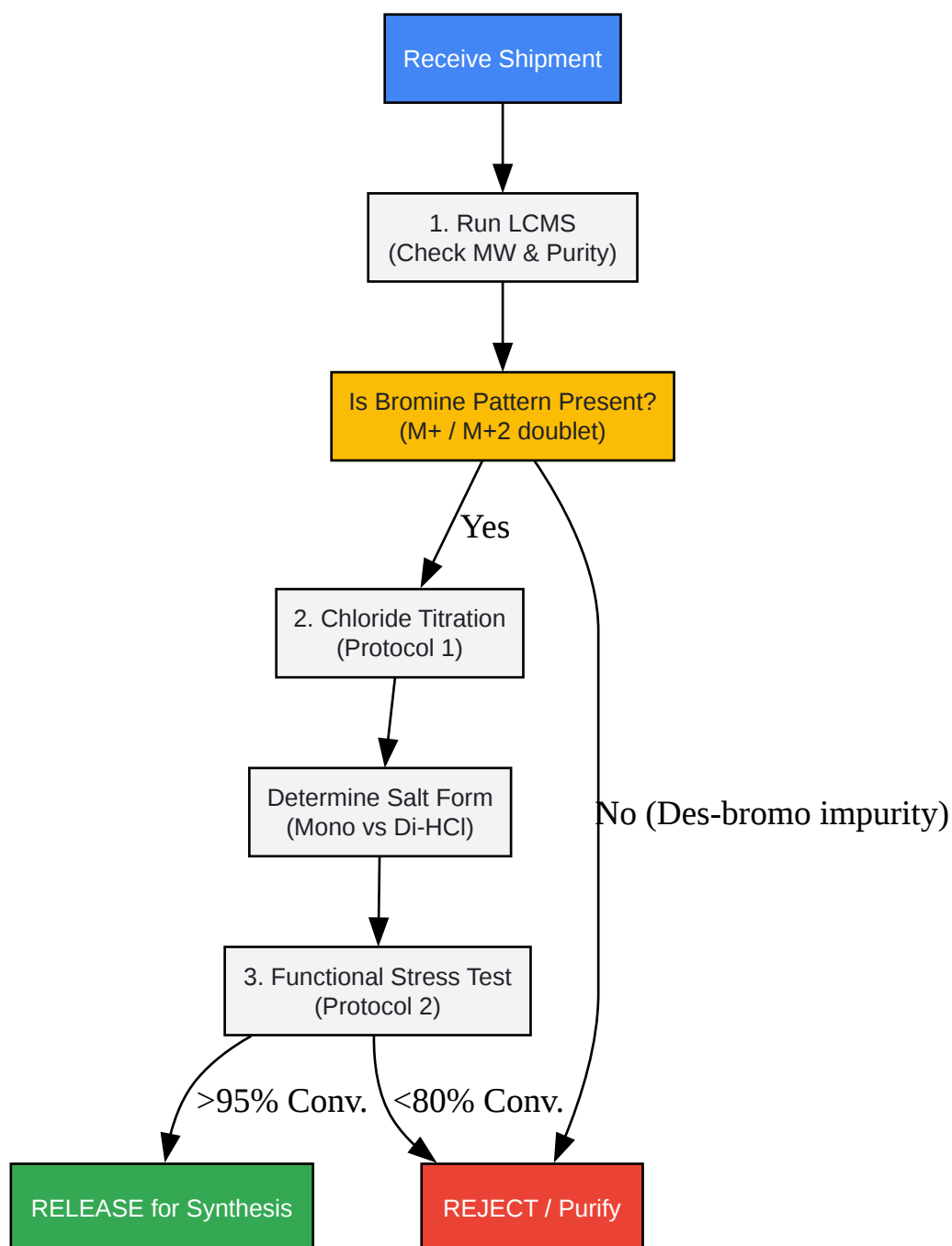
- Dissolve: Dissolve 100 mg of the sample in 5 mL of HPLC-grade water.
- Precipitate: Add 1.1 eq of AgNO_3 solution (0.1 M).
- Measure: Filter and weigh the AgCl precipitate.
- Calculate:
 - Theoretical AgCl mass for Mono-HCl: ~60 mg.
 - Theoretical AgCl mass for Di-HCl: ~96 mg.
 - Result: If mass is ~96 mg, use MW 310.02 for calculations.

Protocol 2: The "Functional Stress Test" (Amide Coupling)

Why: Detects "invisible" impurities that poison catalysts or compete for reagents.

- Setup: React 0.1 mmol of the amine with 0.1 mmol of Benzoic Acid using standard coupling conditions (HATU, DIPEA, DMF, RT, 1h).
- Analysis: Monitor by LCMS.
- Pass Criteria: >95% conversion to the amide within 1 hour.
- Fail Mode: If conversion stalls at <80% or multiple peaks appear (indicating dimer acylation), reject the batch.

QC Decision Tree (DOT Diagram)



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Caption: Step-by-step Quality Control workflow to validate incoming commercial batches.

References

- BLD Pharm.(6-Bromoquinolin-2-yl)methanamine dihydrochloride Product Page. Accessed Feb 2026.[1] [Link](#)(Note: Representative link for salt form confirmation).

- Organic Syntheses.Reduction of Nitriles to Amines. Org. Synth. 2010, 87, 226. [Link](#)
- Journal of Medicinal Chemistry.Quinoline Derivatives as Kinase Inhibitors. J. Med. Chem. 2018, 61, 15, 6745–6760. [Link](#)
- BenchChem.Technical Guide to Quinoline Synthesis. Accessed Feb 2026.[1] [Link](#)

(Note: While specific batch data is proprietary to vendors, the synthesis and impurity logic is derived from standard heterocyclic chemistry principles found in references 2 and 3.)

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Sources

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